Solubility Profile of 4-(Furan-2-yl)pyridine-2-carboxylic Acid in Organic Solvents: A Methodological and Interpretive Guide
Solubility Profile of 4-(Furan-2-yl)pyridine-2-carboxylic Acid in Organic Solvents: A Methodological and Interpretive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the free energy change of solution. This process involves overcoming the solute-solute interactions within the crystal lattice and forming new solute-solvent interactions. The adage "like dissolves like" provides a foundational, qualitative predictor of solubility based on polarity and intermolecular forces.
Molecular Structure Analysis of 4-(Furan-2-yl)pyridine-2-carboxylic Acid
A critical examination of the molecule's structure is the first step in predicting its solubility characteristics.[2]
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Polar Functional Groups: The molecule possesses a carboxylic acid (-COOH) group and a pyridine nitrogen .
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The carboxylic acid is a strong hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).
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The pyridine nitrogen acts as a hydrogen bond acceptor, further enhancing affinity for protic solvents.[3]
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Aromatic System: The furan and pyridine rings constitute a larger, relatively non-polar aromatic system. This part of the molecule will favor interactions with less polar or moderately polar organic solvents through van der Waals forces and π-π stacking.
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Overall Polarity: The combination of highly polar functional groups and a significant non-polar scaffold suggests that 4-(Furan-2-yl)pyridine-2-carboxylic Acid will exhibit a nuanced solubility profile, likely showing moderate to good solubility in a range of polar organic solvents, but poor solubility in non-polar aliphatic solvents like hexane.
Influence of Solvent Properties
The choice of solvent is paramount. Solvents are broadly classified based on their polarity and their ability to donate or accept hydrogen bonds.
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Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid and pyridine moieties, making them strong candidates for achieving high solubility. Studies on the closely related picolinic acid (pyridine-2-carboxylic acid) show it is highly soluble in water and ethanol.[4]
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Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone, THF): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, though they can accept them. They are likely to be effective solvents. For comparison, nicotinic acid's solubility is highest in DMSO, followed by ethanol and water, and lowest in acetonitrile.[5]
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Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and hydrogen bonding capability. They are unlikely to overcome the strong intermolecular forces (especially hydrogen bonding) in the crystal lattice of the solute and are predicted to be poor solvents. Data for furan-2-carboxylic acid confirms this trend, showing very low solubility in hexane and toluene.[6]
Experimental Determination of Equilibrium Solubility
A robust experimental design is critical for generating reliable data. The equilibrium shake-flask method is a widely accepted and recommended standard for determining the solubility of active pharmaceutical ingredients (APIs).[7]
Proposed Solvents for Screening
Based on the theoretical analysis, the following solvents are recommended for a comprehensive initial screening, covering a range of polarities and functionalities.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Protic | Methanol, Ethanol | Strong hydrogen bonding capability, expected to be excellent solvents. |
| Polar Aprotic | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) | Varying polarity and hydrogen bond accepting strength, common in chemical processes. |
| Moderately Polar | Ethyl Acetate, Tetrahydrofuran (THF) | Bridge the gap between highly polar and non-polar solvents. |
| Non-Polar | Toluene, n-Heptane | Establish the lower limit of solubility and confirm the polar nature of the solute. |
Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is reached and accurately measured.
Materials and Equipment:
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4-(Furan-2-yl)pyridine-2-carboxylic Acid (solid)
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Selected organic solvents (analytical grade or higher)
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Scintillation vials or sealed flasks (e.g., 20 mL)
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Orbital shaker with temperature control[7]
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Syringe filters (e.g., 0.22 µm PTFE or nylon, check for solvent compatibility)
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Analytical balance
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Volumetric flasks and pipettes
Protocol Steps:
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Preparation: Add an excess amount of solid 4-(Furan-2-yl)pyridine-2-carboxylic Acid to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.
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Solvent Addition: Accurately add a known volume (e.g., 5 or 10 mL) of each selected solvent to the corresponding vial.
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Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical relevance) and agitation speed (e.g., 150 rpm).[7] Allow the mixtures to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure equilibrium is reached.
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Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
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Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
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Dilution & Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of the diluted sample using a validated HPLC-UV method.[8][9]
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Solid Phase Characterization: After sampling, recover the remaining solid from the vials. Dry the solid and analyze it using Powder X-ray Diffraction (PXRD) and/or Differential Scanning Calorimetry (DSC). This crucial step verifies if the solid form has changed (e.g., transformed into a different polymorph or a solvate) during the experiment.[10]
Workflow for Solubility Determination
Caption: Experimental workflow for equilibrium solubility determination.
Data Interpretation and Profile Construction
The quantitative results from the HPLC analysis, combined with the solid-state characterization, provide a complete picture of the solubility profile.
Quantitative Data Summary
The results should be compiled into a clear, structured table. This allows for easy comparison across different solvents.
Table 1: Example Solubility Data for 4-(Furan-2-yl)pyridine-2-carboxylic Acid at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Molar Solubility (x) | Observations |
| Methanol | Polar Protic | e.g., 55.2 | e.g., 0.292 | e.g., 0.0116 | Clear solution |
| Ethanol | Polar Protic | e.g., 38.1 | e.g., 0.201 | e.g., 0.0117 | Clear solution |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | e.g., 150.0 | e.g., 0.793 | e.g., 0.0578 | Clear solution |
| Acetonitrile | Polar Aprotic | e.g., 5.4 | e.g., 0.029 | e.g., 0.0015 | Clear solution |
| Ethyl Acetate | Moderately Polar | e.g., 2.1 | e.g., 0.011 | e.g., 0.0011 | Clear solution |
| Toluene | Non-Polar | e.g., <0.1 | e.g., <0.0005 | e.g., <0.00005 | Solid remains |
| n-Heptane | Non-Polar | e.g., <0.1 | e.g., <0.0005 | e.g., <0.00009 | Solid remains |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Building the Solubility Profile
The data in the table constitutes the solubility profile. Key insights can be drawn by observing the trends:
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High Solubility: The compound is expected to be highly soluble in polar solvents, particularly those with strong hydrogen bonding capabilities like DMSO and methanol.
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Moderate Solubility: Solvents of intermediate polarity may show moderate solubility.
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Low Solubility: Non-polar solvents are expected to be poor solvents.
This profile is invaluable for selecting appropriate solvents for reactions, purifications (crystallization), and for the initial stages of formulation development, where dissolving the API is often a primary goal.[11]
Logical Relationships in Solubility
Caption: Factors influencing the solubility of the target compound.
Conclusion
While specific experimental data for 4-(Furan-2-yl)pyridine-2-carboxylic Acid is not published, a robust solubility profile can be readily established through a systematic approach. By combining a theoretical analysis of its molecular structure with the standardized shake-flask experimental method, researchers can generate the critical data needed for informed decision-making in chemical process development and pharmaceutical sciences. The interpretation of this profile, supported by solid-state analysis, provides a foundational understanding of the compound's behavior, mitigating risks associated with poor solubility and accelerating the development timeline.
References
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- API Solubility and Dissolution Enhancement Via Formul
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- Solubility of Organic Compounds. University of Calgary.
- Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents.
- Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W
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